Synthetic Yield: 99.1% Isolated Yield Enables Cost-Effective Multi-Step Synthesis
The synthesis of 4-(4-bromophenoxy)benzoic acid via ester hydrolysis proceeds with an exceptionally high isolated yield of 99.1% under mild conditions (LiOH·H2O in MeOH/THF/water at 0–20 °C, 2 h) [1]. This near-quantitative conversion contrasts with the typical 75–80% yields reported for related biaryl ether syntheses using palladium-catalyzed Suzuki couplings . The high yield minimizes material loss in multi-step sequences, directly impacting procurement volume requirements and overall cost-efficiency.
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | 99.1% isolated yield |
| Comparator Or Baseline | 4-(4-Bromophenyl)benzoic acid (synthesized via Pd-catalyzed biaryl coupling): 80% yield |
| Quantified Difference | 19.1 percentage points higher yield |
| Conditions | LiOH·H2O in MeOH/THF/water, 0–20 °C, 2 h (target); Pd(dppf)Cl2 in toluene/water, 90 °C (comparator) |
Why This Matters
Higher synthetic yield reduces the amount of starting material required to achieve a given quantity of final product, directly lowering procurement costs in research-scale and pilot-scale syntheses.
- [1] WO2022/66774 A1. Preparation of 4-(4-bromophenoxy)benzoic acid. 2022. View Source
